molecular formula C13H17NO2 B12583269 3-Methylbut-2-en-1-yl benzylcarbamate CAS No. 648910-18-3

3-Methylbut-2-en-1-yl benzylcarbamate

Cat. No.: B12583269
CAS No.: 648910-18-3
M. Wt: 219.28 g/mol
InChI Key: COXCIELUYNAMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbut-2-en-1-yl benzylcarbamate is an organic compound with a unique structure that combines a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 3-methylbut-2-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-1-yl benzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized carbamates.

    Reduction: Amines.

    Substitution: Substituted benzylcarbamates.

Scientific Research Applications

3-Methylbut-2-en-1-yl benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl benzoate
  • 3-Methylbut-2-en-1-yl pivalate
  • 3-Methylbut-2-en-1-yl acetate

Uniqueness

3-Methylbut-2-en-1-yl benzylcarbamate is unique due to its specific combination of a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

648910-18-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-methylbut-2-enyl N-benzylcarbamate

InChI

InChI=1S/C13H17NO2/c1-11(2)8-9-16-13(15)14-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,14,15)

InChI Key

COXCIELUYNAMIH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)NCC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.